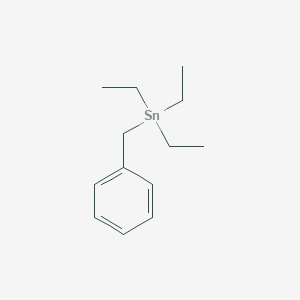
Benzyl(triethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triethyl)stannane is an organotin compound with the chemical formula C₁₃H₂₂Sn and a molecular weight of 297.024 It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of phenylmethyl halides with triethylstannane in the presence of a catalyst . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of stannane, triethyl(phenylmethyl)- often involves large-scale stannylation reactions using specialized reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as tributyltin hydride are used in radical reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Benzyl(triethyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming C-Sn bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological effects.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism by which stannane, triethyl(phenylmethyl)- exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved often include radical mechanisms, especially in reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride (tributylstannane): Another organotin compound used in radical reactions.
Trimethylstannane: Similar in structure but with methyl groups instead of ethyl groups.
Triphenylstannane: Contains phenyl groups instead of ethyl groups
Uniqueness
Benzyl(triethyl)stannane is unique due to its specific combination of ethyl and phenylmethyl groups, which confer distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications and industrial processes .
Propriétés
Numéro CAS |
18629-74-8 |
|---|---|
Formule moléculaire |
C13H22Sn |
Poids moléculaire |
297 g/mol |
Nom IUPAC |
benzyl(triethyl)stannane |
InChI |
InChI=1S/C7H7.3C2H5.Sn/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H2;3*1H2,2H3; |
Clé InChI |
LQYAGKACIMSPHD-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
SMILES canonique |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Key on ui other cas no. |
18629-74-8 |
Synonymes |
Benzyltriethylstannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















